2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile
Overview
Description
2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H5Cl3F3N and a molecular weight of 302.51 . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, 2,6-Dichloro-4-(trifluoromethyl)aniline may be employed for the synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile . More detailed synthesis methods can be found in the literature .Molecular Structure Analysis
The molecular structure of this compound includes a propanenitrile group attached to a phenyl ring that is substituted with two chlorine atoms and a trifluoromethyl group . More detailed structural analysis can be obtained using computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo substitution reactions with primary amines . More detailed information about its reactivity can be found in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It contains a trifluoromethyl group and a dichlorophenyl group, which can bestow distinctive physical-chemical properties . More detailed property data can be obtained from chemical databases .Safety and Hazards
Future Directions
The future directions for this compound are likely to be influenced by its potential applications. For instance, its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . Therefore, research into its synthesis, properties, and applications is likely to continue.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of agrochemicals and pharmaceuticals . Therefore, it’s plausible that this compound may interact with a variety of biological targets depending on its specific application.
Mode of Action
It’s known that the trifluoromethyl group often contributes to the biological activity of compounds . The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with biological targets .
Biochemical Pathways
Compounds with similar structures are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds , which could potentially influence the compound’s bioavailability.
Result of Action
The trifluoromethyl group is known to enhance the biological activity of compounds , suggesting that this compound could have significant effects at the molecular and cellular level.
Properties
IUPAC Name |
2-chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3F3N/c11-6(4-17)3-7-8(12)1-5(2-9(7)13)10(14,15)16/h1-2,6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKIBZOADQKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(C#N)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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